molecular formula C17H24N2O6S B10956068 5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10956068
M. Wt: 384.4 g/mol
InChI Key: RMYKCXKYVNAUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, carbamoyl, and methoxycarbonyl groups

Preparation Methods

The synthesis of 5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid involves multiple steps, including the formation of the thiophene ring and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with molecular targets through its functional groups. The diethylcarbamoyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Compared to similar compounds, 5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • This compound derivatives with different substituents on the thiophene ring.
  • Compounds with similar functional groups but different core structures, such as those with benzene or pyridine rings instead of thiophene.

Properties

Molecular Formula

C17H24N2O6S

Molecular Weight

384.4 g/mol

IUPAC Name

5-[[5-(diethylcarbamoyl)-3-methoxycarbonyl-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H24N2O6S/c1-5-19(6-2)16(23)14-10(3)13(17(24)25-4)15(26-14)18-11(20)8-7-9-12(21)22/h5-9H2,1-4H3,(H,18,20)(H,21,22)

InChI Key

RMYKCXKYVNAUAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.